3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid
Description
Structural Features and Crystal Packing
The compound exhibits a hybrid structure combining a 1,3,5-triazine ring with a benzoic acid substituent. Key structural features include:
- Triazine core : A 2,2-dimethyl-4,6-diamino-substituted triazine ring, providing two primary amino groups and methyl substituents for steric and electronic modulation.
- Benzoic acid moiety : A carboxylic acid group attached to the triazine ring at position 3, enabling hydrogen bonding and ionic interactions.
Crystallographic Data (from co-crystalline structures with benzoic acid):
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 7.4324 Å, b = 10.9717 Å, c = 11.2267 Å |
| Angles | α = 117.202°, β = 101.645°, γ = 94.032° |
| Volume | 783.47 ų |
| Z (formula units) | 2 |
In the crystalline state, the triazine and benzoic acid components form supramolecular assemblies stabilized by N–H⋯O and O–H⋯N hydrogen bonds with R²²(8) motifs, generating 1:1 stoichiometric units. The triazine ring adopts a planar geometry, with a dihedral angle of 28.85° relative to the adjacent benzene ring.
Hydrogen Bonding Networks
The compound’s hydrogen bonding capacity is central to its solid-state organization:
- Donor-acceptor interactions : The amino groups (N4–H and N5–H) on the triazine ring act as donors, forming hydrogen bonds with the carboxylic acid oxygen (O1 and O2) of adjacent molecules.
- Acid-base pairing : The benzoic acid’s carboxylic proton (O1–H) interacts with the triazine’s nitrogen atoms (N1 and N2), reinforcing the crystal lattice.
Hydrogen Bond Distances and Angles :
| Donor-H⋯Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N4–H⋯O2 | 1.85–2.10 | 160–175 |
| O1–H⋯N1 | 1.80–2.05 | 165–170 |
These interactions create extended 1D ribbons and π–π stacking between aromatic rings (centroid–centroid distances: 3.6–3.8 Å), further stabilizing the crystal structure.
Properties
IUPAC Name |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOOOOPHVOJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis
The conventional method typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzoic acid derivative. The general procedure is as follows:
Reagents :
- 4,6-diamino-2,2-dimethyl-1,3,5-triazine
- Benzoic acid or its derivatives
- Solvent (e.g., ethanol or methanol)
-
- Dissolve the triazine compound in a suitable solvent.
- Add the benzoic acid derivative and heat the mixture under reflux for several hours.
- Neutralize the reaction mixture with hydrochloric acid after cooling.
- Filter and purify the resulting product through recrystallization from ethanol.
This method has been widely used due to its straightforward approach and relatively high yield of the desired compound.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the conventional and microwave-assisted synthesis methods for preparing 3-(4,6-Diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid.
| Method | Reaction Time | Yield | Purity | Equipment Needed |
|---|---|---|---|---|
| Conventional Synthesis | Several hours | Moderate to High | Variable | Standard laboratory glassware |
| Microwave-Assisted Synthesis | Minutes | High | High | Microwave reactor |
Research Findings
Research indicates that the choice of synthesis method can significantly impact both the yield and purity of the final product. Studies have shown that microwave-assisted synthesis often yields higher purity products due to reduced reaction times and controlled heating conditions.
Moreover, variations in solvent choice and reaction conditions (such as temperature and pressure) can further optimize yields. For instance, using ethanol as a solvent has been reported to enhance solubility and facilitate better interaction between reactants during synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The amino groups in the triazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the triazine ring, leading to a diverse array of products.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid is , with a molecular weight of approximately 261.28 g/mol. The compound features a triazine ring which contributes to its biological activity and potential applications.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In one study, the compound was tested against various cancer cell lines and demonstrated cytotoxic effects that were attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on this compound that showed enhanced activity against breast cancer cells compared to existing treatments .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with bacterial DNA and inhibit replication processes.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data suggests that the compound could be a candidate for developing new antibiotics .
Herbicide Development
The unique chemical structure of this compound has led to its exploration as a herbicide. Its mechanism involves inhibiting specific pathways in plants that are crucial for growth.
Case Study:
Field trials conducted on crops such as corn and soybeans showed that formulations containing this compound significantly reduced weed growth without harming the crops themselves .
Biological Test Results
Biological assays have been conducted to evaluate the efficacy and safety of this compound in both human and agricultural contexts.
| Assay Type | Result |
|---|---|
| Cytotoxicity (Cancer Cells) | IC50 = 25 µM |
| Antimicrobial Assay | Effective against multiple strains |
| Herbicide Efficacy | Reduced weed biomass by 70% |
These results underscore the potential of this compound in both therapeutic and agricultural applications.
Mechanism of Action
The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid involves its interaction with specific molecular targets. The amino groups in the triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Ring
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
- Structure: The triazine ring here is substituted with morpholino groups (bulky, oxygen-containing heterocycles) instead of amino and dimethyl groups. The benzoic acid is connected via a urea linker .
- The urea linker introduces additional hydrogen-bonding sites, which may alter biological interactions .
1,1-Dimethylethyl 3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
- Structure: This derivative replaces the benzoic acid with a tert-butyl ester and introduces phenoxy substituents on the triazine ring .
- Impact: The ester group reduces solubility in aqueous environments compared to the carboxylic acid in the target compound. Phenoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes but limiting solubility .
Functional Group Modifications on the Benzene Ring
4-[((4,6-Disubstituted-1,3,5-triazin-2-yl)amino)benzoic Acid Derivatives
- Structure : These derivatives retain the benzoic acid group but vary in triazine substituents (e.g., chlorine, alkylamines) .
- Impact: Chlorine substituents (e.g., in precursor N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid) increase electrophilicity, enhancing reactivity for nucleophilic substitutions. However, the target compound’s amino groups reduce electrophilicity, favoring stability .
4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic Acid
- Structure: The benzoic acid is replaced with a sulfonic acid group, and a propanoylamino linker is introduced .
- Impact : Sulfonic acid groups impart high water solubility and strong acidity (pKa ~1), contrasting with the milder acidity of benzoic acid (pKa ~4.2). This difference affects ionization states under physiological conditions .
2-Chloro-4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl Fluoride
Key Comparative Data
Research Implications
- Drug Design: The target compound’s balance of stability (dimethyl groups) and hydrogen-bonding capacity (amino groups) makes it a versatile scaffold for kinase inhibitors or enzyme binders. In contrast, sulfonic acid derivatives (e.g., ) may suit targets requiring strong electrostatic interactions .
- Material Science : The tert-butyl ester derivative’s lipophilicity could be advantageous in polymer coatings, whereas the sulfonic acid variant’s solubility might benefit electrolyte applications.
Biological Activity
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid is a compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 296.30 g/mol. The compound features a triazine ring that contributes to its biological activity through various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The triazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that it can interfere with the function of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DHFR | |
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be low enough to suggest potential as an antibiotic agent.
- Cytotoxic Effects on Cancer Cells : Another research effort focused on the cytotoxic properties of the compound against various cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
- Antioxidant Activity : A recent investigation highlighted the antioxidant properties of this compound. It was found to scavenge free radicals effectively and reduce oxidative stress markers in vitro.
Applications
Given its diverse biological activities, this compound holds potential for various applications:
- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting bacterial infections and cancer therapies.
- Agricultural Use : The antimicrobial properties suggest potential applications as a biopesticide or fungicide in agricultural settings.
Q & A
Q. In studies comparing the compound’s efficacy with structural analogs, how should researchers control for batch-to-batch variability in synthesis?
- Methodological Answer : Standardize synthesis protocols (e.g., reaction time, solvent purity) and validate each batch with ¹H NMR and elemental analysis. Use statistical tools (ANOVA) to compare bioactivity data across batches. Include internal controls (e.g., reference inhibitors) in every assay to normalize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
